科特罗

描述

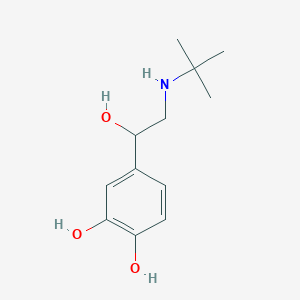

Colterol is a short-acting β2-adrenoreceptor agonist . It’s used in the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

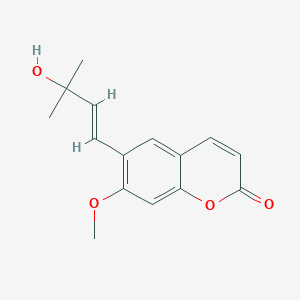

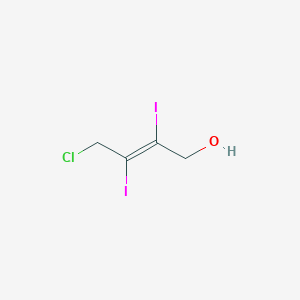

Molecular Structure Analysis

The molecular formula of Colterol is C12H19NO3 . Its molar mass is 225.288 g/mol . The structure includes a benzene ring with two hydroxyl groups and a side chain containing a tert-butylamino group .

科学研究应用

药代动力学和药效学

- 科特罗主要作为 β2-肾上腺素能激动剂,以其前药形式比特罗使用。该化合物在转化为肺部活性科特罗之前是生物惰性的,证明在治疗哮喘和慢性阻塞性肺疾病 (COPD) 中有重要的应用 (Walker, Kradjan, & Bierman, 1985)。

动物研究中的代谢和排泄

- 在动物研究中,比特罗(以及科特罗)的代谢和排泄途径根据给药途径而有很大差异。这些研究提供了药物在不同生理环境中的行为见解 (Aimoto, Ito, Kimura, Murata, & Ito, 1979)。

支气管扩张剂活性

- 科特罗作为支气管扩张剂的作用通过其激活支气管平滑肌中的 β-2 肾上腺素能受体来证明。这种激活导致支气管平滑肌松弛,增加气流并减轻支气管痉挛,这在治疗哮喘中特别有益 (比特罗甲磺酸盐,2020)。

β-肾上腺素能激动剂的选择性和效力

- 科特罗因其在 β-肾上腺素能激动剂中的选择性和内在活性而受到研究。它在气管平滑肌、心肌和骨骼肌等各种组织中的行为是重要的研究兴趣,突出了其多样的药理应用 (Waldeck, Jeppsson, & Widmark, 2009)。

作用机制

Target of Action

Colterol is a short-acting β2-adrenoreceptor agonist . The β2-adrenoreceptors are primarily found in the lungs, and they play a crucial role in the regulation of bronchodilation. When these receptors are activated, they cause the smooth muscles in the airways to relax, leading to dilation of the bronchial passages. This helps to improve airflow and alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

As a β2-adrenoreceptor agonist, Colterol works by binding to the β2-adrenoreceptors on the smooth muscle cells in the lungs. This binding triggers a cascade of events that leads to the relaxation of these muscles. The exact molecular interactions involved in this process are complex and involve multiple steps, but the end result is an increase in the diameter of the bronchial passages, allowing for improved airflow .

Biochemical Pathways

The action of Colterol involves several biochemical pathways. The primary pathway is the activation of the β2-adrenoreceptor, which leads to an increase in the production of cyclic adenosine monophosphate (cAMP) within the cell. This increase in cAMP levels then leads to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to relaxation of the smooth muscle cells in the airways .

Pharmacokinetics

The pharmacokinetics of Colterol involve its absorption, distribution, metabolism, and excretion (ADME). As a β2-adrenoreceptor agonist, Colterol is typically administered via inhalation, allowing for direct delivery to the lungs and rapid onset of action . .

Result of Action

The primary result of Colterol’s action is the relaxation of the smooth muscles in the airways, leading to bronchodilation. This helps to improve airflow and reduce symptoms in conditions such as asthma and COPD. On a molecular level, this involves a series of events triggered by the activation of the β2-adrenoreceptor, leading to an increase in cAMP levels and subsequent activation of PKA .

Action Environment

The efficacy and stability of Colterol can be influenced by various environmental factors. For instance, factors such as temperature and humidity can affect the stability of the drug, while individual patient factors such as the severity of the disease, co-existing health conditions, and concomitant medications can influence its efficacy. Additionally, lifestyle factors such as smoking can also impact the effectiveness of Colterol .

安全和危害

The safety and hazards associated with Colterol would be similar to those of other β2-adrenoreceptor agonists. These can include side effects such as tremors, nervousness, headaches, muscle cramps, palpitations, and rapid heart rate . It’s important to use this medication under the supervision of a healthcare provider.

属性

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSMOUBHYUFTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864860 | |

| Record name | Colterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18866-78-9 | |

| Record name | Colterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18866-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH11068UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

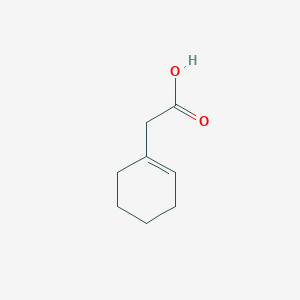

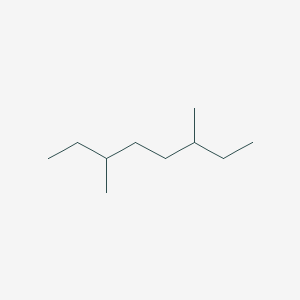

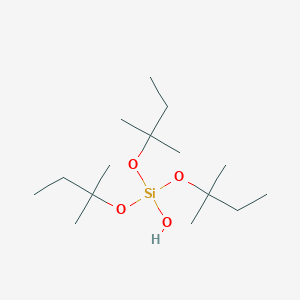

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。